3,5-dimethyl-N-(1H-1,2,4-triazol-5-yl)-1,2-oxazole-4-sulfonamide
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Overview
Description
3,5-dimethyl-N-(1H-1,2,4-triazol-5-yl)-1,2-oxazole-4-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique combination of a triazole ring, an oxazole ring, and a sulfonamide group, which may contribute to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(1H-1,2,4-triazol-5-yl)-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. One possible route includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the triazole ring via azide-alkyne cycloaddition. The sulfonamide group is then introduced through sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(1H-1,2,4-triazol-5-yl)-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole or oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized compounds with potential biological activities.
Scientific Research Applications
Chemistry
In chemistry, 3,5-dimethyl-N-(1H-1,2,4-triazol-5-yl)-1,2-oxazole-4-sulfonamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor ligand. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, sulfonamide derivatives are known for their antimicrobial properties. This compound may be studied for its efficacy against various bacterial and fungal infections. Additionally, its potential as an anti-inflammatory or anticancer agent can be explored through in vitro and in vivo studies.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(1H-1,2,4-triazol-5-yl)-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The triazole and oxazole rings may enhance the compound’s binding affinity and selectivity, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic with a similar sulfonamide group.
Triazole derivatives: Compounds containing the triazole ring, known for their antifungal and anticancer activities.
Oxazole derivatives: Molecules with the oxazole ring, studied for their potential as anti-inflammatory and antimicrobial agents.
Uniqueness
3,5-dimethyl-N-(1H-1,2,4-triazol-5-yl)-1,2-oxazole-4-sulfonamide is unique due to its combination of three distinct functional groups: the triazole ring, oxazole ring, and sulfonamide group This unique structure may confer enhanced biological activity and selectivity compared to other similar compounds
Properties
Molecular Formula |
C7H9N5O3S |
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Molecular Weight |
243.25 g/mol |
IUPAC Name |
3,5-dimethyl-N-(1H-1,2,4-triazol-5-yl)-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C7H9N5O3S/c1-4-6(5(2)15-11-4)16(13,14)12-7-8-3-9-10-7/h3H,1-2H3,(H2,8,9,10,12) |
InChI Key |
TXFFIJYOMHLMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=NC=NN2 |
Origin of Product |
United States |
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